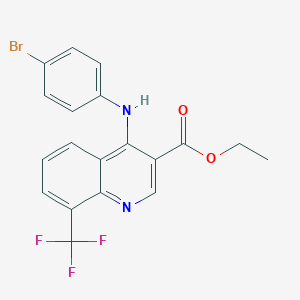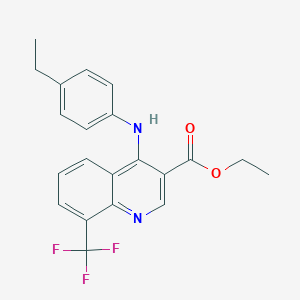![molecular formula C19H8Cl6N2O5S2 B284949 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has two sulfonyl groups and three chloro substituents on the phenyl rings.
Applications De Recherche Scientifique
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various tumor cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. The compound has also been studied for its potential use as a dopant in organic electronic devices, such as solar cells and light-emitting diodes.
Mécanisme D'action
The exact mechanism of action of 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a scaffold for the synthesis of new anticancer agents with improved potency and selectivity. Additionally, the compound's potential use as a dopant in organic electronic devices and as a building block for the synthesis of new MOFs could be further explored. Finally, the compound's pharmacokinetics and toxicity in vivo could be investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized via a three-step process involving the condensation of 2,4,5-trichloroaniline with 4,5-dichlorophthalic anhydride to form a bisanilide intermediate. The intermediate is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is cyclized with potassium carbonate to yield this compound.
Propriétés
Formule moléculaire |
C19H8Cl6N2O5S2 |
|---|---|
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H8Cl6N2O5S2/c20-9-5-13(24)17(7-11(9)22)33(29,30)26-15-3-1-2-4-16(15)27(19(26)28)34(31,32)18-8-12(23)10(21)6-14(18)25/h1-8H |
Clé InChI |
DVUCECQCAQNMDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)



![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
